molecular formula C18H15NO5S B2676812 2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 459421-27-3

2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2676812
M. Wt: 357.38
InChI Key: BIOMZRBOOIMBTP-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, a methoxyphenyl group, a dioxopyrrolidin group, and a thio group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using green chemistry approaches . For instance, a two-step synthesis of a related compound was achieved from anthranilic acid, utilizing deep eutectic solvents (DES) and microwave-induced synthesis .

Scientific Research Applications

Bioactive Phenyl Ether Derivatives

A study focused on phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus, highlighting the discovery of new compounds with significant antioxidant activity. This research demonstrates the potential of structurally related compounds in developing antioxidant agents, showcasing the importance of natural product research in finding new bioactive molecules (Lan-lan Xu et al., 2017).

Lanthanide-based Coordination Polymers

The synthesis and structural analysis of lanthanide coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been explored. These studies reveal the influence of different substituents on the photophysical properties of the resulting compounds, indicating the role of such derivatives in the development of materials with specific luminescent properties (S. Sivakumar et al., 2011).

Selective Para Metalation

Research on the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoing selective deprotonation illustrates the synthetic utility of such compounds in organic chemistry. This process facilitates the synthesis of derivatized benzoic acids, underscoring the adaptability of these compounds in targeted organic synthesis (Surajit Sinha et al., 2000).

Antioxidant Activity of Pyrrolidine Derivatives

A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activities. This research indicates the potential of such derivatives in developing antioxidant agents, highlighting the structural influence on bioactivity (I. Tumosienė et al., 2019).

Sulfonated Schiff Base Copper(II) Complexes

The development of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation presents an application in catalysis. This study showcases the ability of related compounds to act as efficient and selective catalysts, contributing to advancements in catalytic processes (S. Hazra et al., 2015).

properties

IUPAC Name

2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-24-12-6-4-5-11(9-12)19-16(20)10-15(17(19)21)25-14-8-3-2-7-13(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOMZRBOOIMBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

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